molecular formula C16H19ClFN3O3S B2730235 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1216545-86-6

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Cat. No.: B2730235
CAS No.: 1216545-86-6
M. Wt: 387.85
InChI Key: QFBVEXQXZIUIMT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fluorinated benzothiazole core linked to a dihydro-1,4-dioxine ring via a carboxamide bridge, with a dimethylaminoethyl substituent and a hydrochloride counterion. The dimethylaminoethyl moiety may enhance solubility, while the hydrochloride salt likely improves stability and bioavailability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S.ClH/c1-19(2)6-7-20(15(21)12-10-22-8-9-23-12)16-18-14-11(17)4-3-5-13(14)24-16;/h3-5,10H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBVEXQXZIUIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound with a complex structure that includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a dioxine ring. Its molecular formula is C16H20ClFN4O3SC_{16}H_{20}ClFN_4O_3S with a molecular weight of approximately 353.84 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

Structural Characteristics

The unique structural features of this compound suggest various mechanisms of action and interactions with biological targets. The presence of the dimethylamino group may enhance solubility and bioavailability, while the fluorinated benzothiazole could improve selectivity towards specific receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been assessed through enzyme-linked immunosorbent assays (ELISA), measuring levels of inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
  • Apoptosis Induction : Flow cytometry studies have indicated that this compound may promote apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Antitumor Efficacy

A study conducted on various benzothiazole derivatives including this compound revealed significant inhibition of cell growth in A431 and A549 cell lines. The results showed that at concentrations of 1, 2, and 4 μM, the compound exhibited similar apoptotic effects as established anticancer agents .

Inflammatory Response Modulation

In another study focusing on inflammatory responses, the compound was tested on RAW264.7 mouse monocyte macrophages. The results indicated a marked decrease in inflammatory markers upon treatment with the compound compared to control groups .

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound likely interacts with specific cellular receptors involved in tumor growth and inflammation.
  • Signal Transduction Pathways : It may influence pathways related to apoptosis and cell cycle regulation.
  • Cytokine Modulation : By affecting cytokine production, it can alter immune responses and inflammation.

Summary of Biological Activities

Activity Cell Line/Model Methodology Outcome
AntitumorA431 (epidermoid carcinoma)MTT assaySignificant inhibition of cell growth
AntitumorA549 (non-small cell lung)MTT assayInduction of apoptosis
Anti-inflammatoryRAW264.7 (macrophages)ELISADecreased IL-6 and TNF-α levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Fluorinated Aryl Groups ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share fluorinated aromatic systems and carboxamide-like linkages. Key comparisons include:

Parameter Target Compound Triazole Derivatives [7–9]
Core Structure Fluorobenzo[d]thiazole + dihydrodioxine Triazole + sulfonylbenzene
Fluorinated Groups 4-Fluorobenzo[d]thiazol 2,4-Difluorophenyl
Key Functional Groups Carboxamide, dimethylaminoethyl Thione (C=S), sulfonyl (SO₂)
Synthetic Route Likely involves carbodiimide coupling (inferred) Friedel-Crafts acylation + cyclization
Tautomerism Not observed Thiol-thione tautomerism confirmed

The target compound lacks the tautomeric behavior seen in triazoles, which may simplify its stability profile.

Thiazole-Containing Compounds ()

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) shares a thiazole core but differs in substituents:

Parameter Target Compound Thiazole Derivative 12b
Thiazole Modification 4-Fluorobenzo[d]thiazol 4-(Chloromethyl)thiazole
Side Chains Dihydrodioxine, dimethylaminoethyl Phenylsulfonylacetamide
Synthesis Likely carbodiimide-mediated coupling (speculative) Carbodiimide coupling (EDC/HOBt) confirmed
Bioactivity Clues Fluorine may enhance membrane permeability Sulfonyl groups often improve target affinity

The target compound’s fluorobenzo[d]thiazol group could offer superior metabolic stability compared to the chloromethylthiazole in 12b, as fluorine reduces susceptibility to oxidative degradation .

Pesticide Compounds with Fluorinated Motifs ()

Agrochemicals like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) feature fluorinated aromatic systems and carboxamide linkages:

Parameter Target Compound Diflufenican
Fluorine Placement 4-Fluorobenzo[d]thiazol 2,4-Difluorophenyl + trifluoromethylphenoxy
Application Hypothetical: kinase inhibition or antimicrobial Herbicide (carotenoid biosynthesis inhibitor)
Solubility Factors Hydrochloride salt enhances water solubility Lipophilic groups (e.g., trifluoromethyl) dominate

The target compound’s dihydrodioxine ring may confer conformational rigidity, contrasting with diflufenican’s flexible phenoxy-pyridine system. This rigidity could reduce off-target interactions in biological systems .

Key Research Findings and Limitations

  • Synthesis Challenges : The target compound’s complexity (e.g., dihydrodioxine ring) may require multi-step protocols, similar to triazole derivatives in , but with stricter regiochemical control .
  • This contrasts with the herbicidal activity of diflufenican .
  • Contradictory Evidence : While triazoles in show tautomerism affecting reactivity, the target compound’s rigid dihydrodioxine core likely prevents such behavior, simplifying formulation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, alkylation, and salt formation. Key parameters include:

  • Temperature : Maintained between 0–5°C during carbodiimide-mediated coupling to prevent side reactions (e.g., epimerization) .
  • Solvent Choice : Dichloromethane (DCM) or acetonitrile for polar intermediates; methanol for recrystallization .
  • Catalysts : Use of 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
  • Yield Optimization : Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR verify the dimethylaminoethyl group (δ 2.2–2.5 ppm for CH3_3) and fluorobenzo[d]thiazole (δ 7.3–8.1 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and sulfonamide S=O (~1350 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]+^+ at m/z 397.91) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) due to the compound’s sulfonamide and thiazole moieties .
  • Solubility Testing : Use phosphate-buffered saline (PBS) at pH 7.4 to assess bioavailability .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability : Test in hepatocyte microsomes to rule out rapid degradation .
  • Structural Analog Comparison : Compare with derivatives lacking the 4-fluorobenzo[d]thiazole group to isolate pharmacophoric contributions .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to model binding .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values to predict activity .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodological Answer :

  • Process Control : Implement flow chemistry for precise temperature/pH control during amide bond formation .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H2_2O + 0.1% TFA) .
  • Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., unreacted starting materials) .

Key Considerations for Experimental Design

  • Contradictory Evidence : Some studies report higher cytotoxicity in non-polar solvents, while others favor polar aprotic solvents. This may relate to solubility differences in biological matrices .
  • Advanced Characterization : Employ synchrotron XRD for crystal structure analysis to resolve stereochemical ambiguities .

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